molecular formula C15H20N2O4S B4192624 3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4192624
M. Wt: 324.4 g/mol
InChI Key: HTYCOEALQXXZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as EPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPTQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and serotonergic systems. This compound has been shown to enhance GABAergic transmission and inhibit glutamate release, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to increase brain levels of GABA and decrease levels of glutamate, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate the mechanism of action of this compound, particularly its effects on neurotransmitter systems in the brain. Another potential direction is to investigate the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further optimization of the synthesis method for this compound may lead to increased yields and purity, which could facilitate its use in future research studies.

properties

IUPAC Name

3-(3-ethoxypropyl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-4-21-7-5-6-17-14(18)10-8-12(19-2)13(20-3)9-11(10)16-15(17)22/h8-9H,4-7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYCOEALQXXZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-(3-ethoxypropyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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